molecular formula C8H9ClFN B1390825 4-Fluoroisoindoline Hydrochloride CAS No. 924305-06-6

4-Fluoroisoindoline Hydrochloride

Cat. No. B1390825
M. Wt: 173.61 g/mol
InChI Key: MKNPYNGKUKUSFB-UHFFFAOYSA-N
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Description

4-Fluoroisoindoline Hydrochloride (FIH) is an organic compound that belongs to the class of heterocycles. It is also known as 4-Fluoro-1H-isoindoline hydrochloride . The empirical formula is C8H8FN · HCl and the molecular weight is 173.62 g/mol .


Molecular Structure Analysis

The molecular formula of 4-Fluoroisoindoline Hydrochloride is C8H9ClFN . The average mass is 173.615 Da and the monoisotopic mass is 173.040756 Da .


Physical And Chemical Properties Analysis

4-Fluoroisoindoline Hydrochloride is a solid with a melting point of 191-196 °C . It should be stored at a temperature of 2-8°C . The SMILES string representation of the molecule is Cl.Fc1cccc2CNCc12 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Acetylcholinesterase Inhibitors :
    • A synthesis method involving 4-Fluoroisoindoline Hydrochloride led to the production of potent acetylcholinesterase inhibitors. These compounds are significant in the context of Alzheimer's disease and other neurodegenerative disorders where acetylcholinesterase's role is crucial (Basappa et al., 2004).
    • Another study focused on a series of 1,2-benzisoxazole hydrochlorides, including those with a 4-Fluoroisoindoline structure, showed promising activity against acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases (Rangappa & Basappa, 2005).

Biochemical Research

  • Biological Activity Studies :
    • A synthesized compound containing 4-Fluoroisoindoline showed significant anti-tuberculosis activity, demonstrating its potential as a therapeutic agent against tuberculosis. Additionally, this compound exhibited superior anti-microbial activity, highlighting its broad-spectrum potential in infectious disease treatment (Mamatha S.V et al., 2019).
    • In the study of derivatives of 4-fluoro-5-sulfonylisoquinoline, unique molecular conformations and interactions were observed, contributing to a deeper understanding of molecular structures and their applications in pharmaceuticals (Ohba et al., 2012).

Development of Antimalarial Agents

  • Antimalarial Drug Development :
    • Research into 4'-fluoro analogues of amodiaquine, including those with 4-Fluoroisoindoline structures, has led to the identification of compounds with potent activity against malaria. This study highlights the role of 4-Fluoroisoindoline derivatives in developing new antimalarial drugs (O’Neill et al., 2009).

Chemical Synthesis and Characterization

  • Chemical Synthesis :
    • A diastereoselective synthesis of 4-Fluoro-threonine was reported, laying the groundwork for spectroscopic characterization and theoretical investigations. This kind of research is crucial for understanding the properties and potential applications of fluorinated amino acids (Potenti et al., 2021).
    • Modifications of the isoquinoline-1,3-dione scaffold, including the introduction of a fluorine atom, have been studied for their medicinal relevance, indicating the importance of 4-Fluoroisoindoline structures in developing novel pharmaceutical compounds (Golushko et al., 2019).

Safety And Hazards

4-Fluoroisoindoline Hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3) affecting the respiratory system . It is recommended to avoid breathing dust, ensure adequate ventilation, and use personal protective equipment when handling this compound .

properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNPYNGKUKUSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655039
Record name 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoindoline Hydrochloride

CAS RN

924305-06-6
Record name 4-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1H-isoindoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM BLATT, S SEIWERT, L BEIGELMAN, T KERCHER… - ic.gc.ca
The embodiments provide compounds of the general Formula (I), as well as compositions, including pharmaceutical compositions, comprising a, subject compound. The embodiments …
Number of citations: 2 www.ic.gc.ca

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